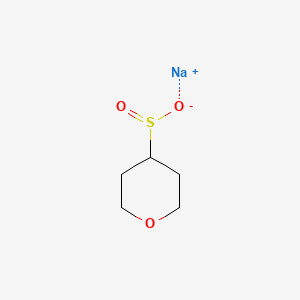

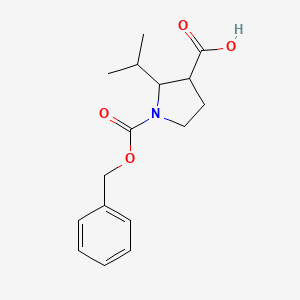

![molecular formula C13H12Cl2F3N3O4S2 B2955505 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide CAS No. 2085690-78-2](/img/structure/B2955505.png)

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide” is a derivative of hydrazine . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,6-dichloro-4-trifluoromethylphenylamine through diazotization, reduction, and hydration . The reducing reagent plays an important role in the reaction. When the intermediate was reduced by SnCl2, an almost quantitative yield of product was obtained .Chemical Reactions Analysis

The compound can react with α, β-unsaturated carboxyl compounds . The exact structure characterization and substrate selectivity of α, β-unsaturated carboxyl compounds have been investigated .Physical and Chemical Properties Analysis

The compound is a white crystalline solid . It has a melting point of 141-142°C and is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .Wissenschaftliche Forschungsanwendungen

Sulfonamides as Terminators in Cyclisations

Sulfonamides, including structures similar to the specified compound, act as novel terminators in cationic cyclisations. They facilitate the formation of pyrrolidines and polycyclic systems efficiently, indicating potential applications in synthesizing complex organic structures (Haskins & Knight, 2002)(Haskins & Knight, 2002).

Structure and Proton Donating Ability

The structure and proton donating ability of bis(trifluoromethanesulfonylamido)pyrroles, which are structurally related to the compound , have been analyzed. These studies suggest applications in designing molecules with specific hydrogen-bonding capabilities, potentially useful in catalysis and materials science (Oznobikhina et al., 2009)(Oznobikhina et al., 2009).

Synthesis and Reactions of Silanes

Research on the synthesis and reactions of silanes containing triflate groups provides insights into the reactivity of trifluoromethylphenyl sulfonamides. Such studies can inform the development of novel synthetic pathways for related compounds (Matyjaszewski & Chen, 1988)(Matyjaszewski & Chen, 1988).

Sulfonation of Pyrroles

Efficient sulfonation protocols for pyrroles and indoles leading to various sulfonamide derivatives highlight the versatility of sulfonamide groups in organic synthesis. Such research might indicate potential functionalization routes for the compound of interest (Janosik et al., 2006)(Janosik et al., 2006).

Soluble Fluorinated Polyamides

Studies on fluorinated polyamides containing pyridine and sulfone moieties, synthesized using diamines similar to the compound , suggest applications in creating materials with high thermal stability and low dielectric constants. This research may inform the use of similar compounds in material sciences (Liu et al., 2013)(Liu et al., 2013).

Safety and Hazards

Wirkmechanismus

Mode of Action

The compound’s structure suggests it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and van der waals interactions .

Pharmacokinetics

The compound’s structure suggests it may have good bioavailability, as it contains functional groups that are often associated with good absorption and distribution properties

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-N,5-N-dimethylpyrrole-2,5-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2F3N3O4S2/c1-19-26(22,23)10-3-4-11(27(24,25)20-2)21(10)12-8(14)5-7(6-9(12)15)13(16,17)18/h3-6,19-20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAGYAIHOGXFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2F3N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

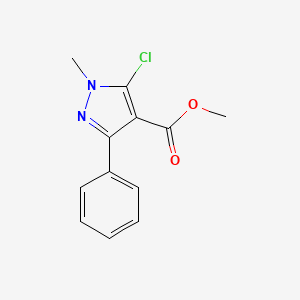

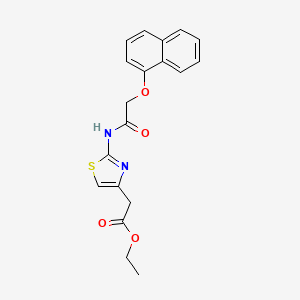

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2955423.png)

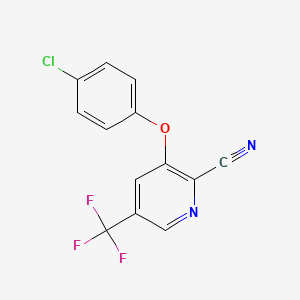

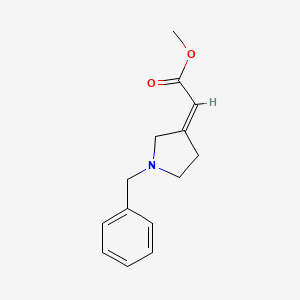

![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)

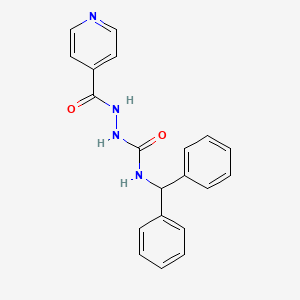

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2955433.png)

![7-(3-methylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955434.png)

![4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2955439.png)

![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2955440.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)